molecular formula C21H25FN2O4S B5012287 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(3-fluorophenyl)acetamide

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(3-fluorophenyl)acetamide

Cat. No.: B5012287
M. Wt: 420.5 g/mol
InChI Key: SGTWBOIZKIGMHQ-UHFFFAOYSA-N
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Description

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a cyclohexylsulfamoyl group, a methylphenoxy group, and a fluorophenylacetamide group

Properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-15-12-19(29(26,27)24-17-7-3-2-4-8-17)10-11-20(15)28-14-21(25)23-18-9-5-6-16(22)13-18/h5-6,9-13,17,24H,2-4,7-8,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTWBOIZKIGMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclohexylsulfamoyl Intermediate: This step involves the reaction of cyclohexylamine with a sulfonyl chloride to form the cyclohexylsulfamoyl intermediate.

    Coupling with Methylphenol: The cyclohexylsulfamoyl intermediate is then coupled with 2-methylphenol under basic conditions to form the cyclohexylsulfamoyl-methylphenoxy intermediate.

    Introduction of the Fluorophenylacetamide Group: The final step involves the reaction of the cyclohexylsulfamoyl-methylphenoxy intermediate with 3-fluorophenylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(3-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to reduce the sulfonamide group to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(3-fluorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This can lead to the disruption of essential biochemical processes in microorganisms, making it an effective antimicrobial agent. Additionally, the compound’s ability to interact with various receptors and enzymes in the body contributes to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetic acid
  • 2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(3-fluorophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenylacetamide group, in particular, enhances its potential as a therapeutic agent by improving its pharmacokinetic properties and increasing its binding affinity to target molecules.

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